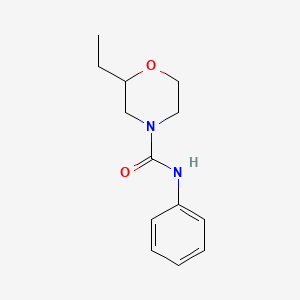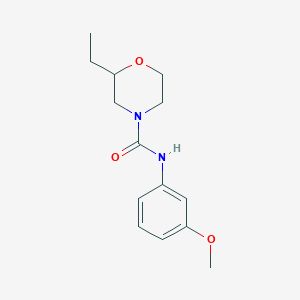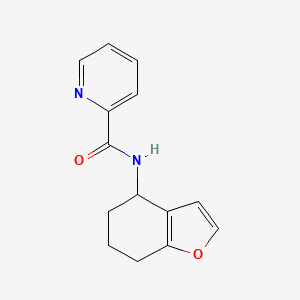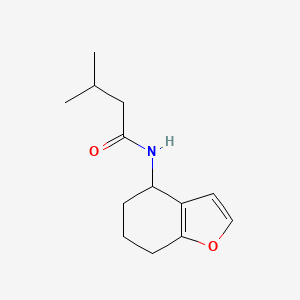![molecular formula C15H16N2O2 B7494296 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as Moclobemide and is used as a medication for the treatment of depression and social anxiety disorder. However, in Additionally, we will list future directions for research on this compound.
Mecanismo De Acción
Moclobemide works by inhibiting the activity of MAO-A, which is responsible for breaking down neurotransmitters in the brain. By inhibiting MAO-A, Moclobemide increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Additionally, it has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Moclobemide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moclobemide has several advantages for use in lab experiments. It is a reversible inhibitor of MAO-A, which makes it safer to use than irreversible inhibitors. Additionally, it has a relatively short half-life, which allows for more precise control over the duration of its effects. However, Moclobemide also has some limitations for lab experiments. It can be difficult to administer and requires specialized equipment to measure its effects. Additionally, its effects can vary depending on the dose and timing of administration.
Direcciones Futuras
There are several future directions for research on Moclobemide. One area of research is exploring its potential therapeutic applications for other conditions, such as Parkinson's disease, Alzheimer's disease, and post-traumatic stress disorder (PTSD). Additionally, there is a need for further research on the biochemical and physiological effects of Moclobemide, particularly in relation to its effects on the HPA axis and oxidative stress. Further research is also needed to better understand the optimal dosage and timing of administration for Moclobemide in order to maximize its therapeutic potential.
Métodos De Síntesis
Moclobemide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with thionyl chloride to produce 2-methyl-1,3-oxazole-4-carbonyl chloride. The carbonyl chloride is then reacted with 4-chloroaniline to produce 4-(2-methyl-1,3-oxazol-4-yl)aniline. The final step involves the reaction of 4-(2-methyl-1,3-oxazol-4-yl)aniline with cyclopropanecarboxylic acid to produce Moclobemide.
Aplicaciones Científicas De Investigación
Moclobemide has been widely studied for its potential therapeutic applications. It is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Propiedades
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-7-13(9)15(18)17-12-5-3-11(4-6-12)14-8-19-10(2)16-14/h3-6,8-9,13H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZDURKVNGIDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C3=COC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)



![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)


![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)




![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)